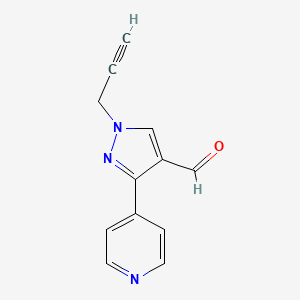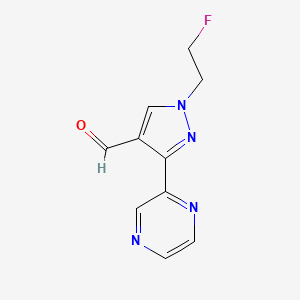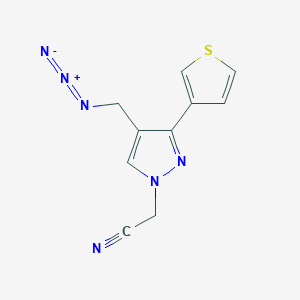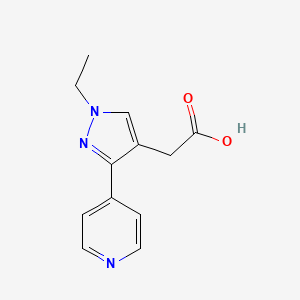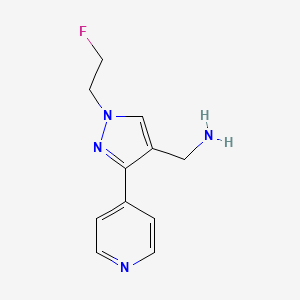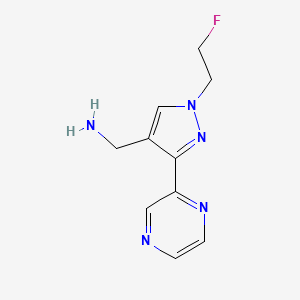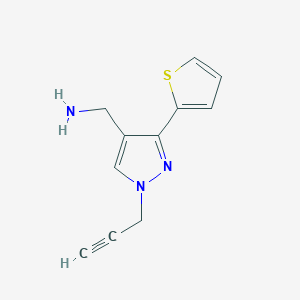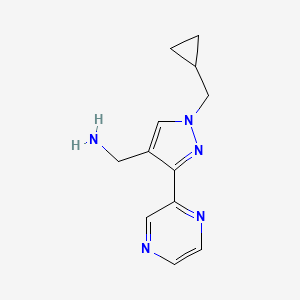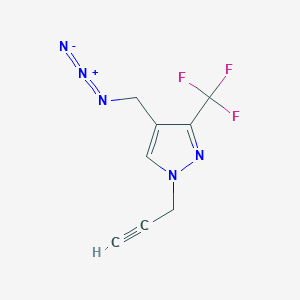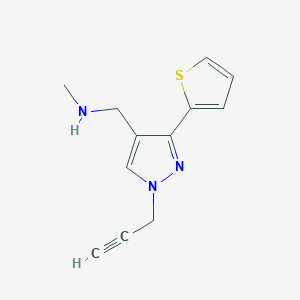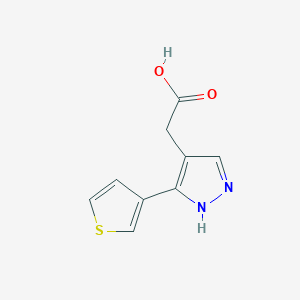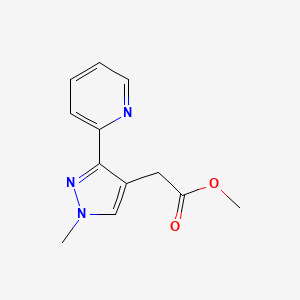
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
Overview
Description
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile is a chemical compound of significant interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound features a pyrazole ring substituted with a pyridinyl group and a fluoroethyl group, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile typically involves multiple steps starting from commercially available precursors. One common approach involves the following steps:
Formation of the pyrazole ring: This can be achieved through a cyclization reaction between a hydrazine derivative and a 1,3-diketone or its equivalent.
Introduction of the pyridinyl group: The resulting pyrazole can be subjected to a coupling reaction, such as a Suzuki or Heck reaction, to introduce the pyridinyl group.
Addition of the fluoroethyl group: The fluoroethyl group can be introduced through a nucleophilic substitution reaction, often using a fluoride source such as diethylaminosulfur trifluoride (DAST).
Acetonitrile moiety: Finally, the acetonitrile group can be attached via a reaction with a suitable nitrile precursor under basic conditions.
Industrial Production Methods: Industrial production may leverage more scalable and efficient synthetic routes, focusing on cost-effective reagents and milder reaction conditions to ensure high yields and purity. Optimizations in catalyst selection, reaction temperatures, and solvent choices play a crucial role in industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile can undergo several types of chemical reactions, such as:
Oxidation: Can be oxidized using agents like hydrogen peroxide or permanganate to yield various oxidation products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify functional groups, potentially generating alcohol or amine derivatives.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom. Common Reagents and Conditions
Oxidation reactions often utilize hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction reactions typically involve lithium aluminum hydride or borane complexes.
Nucleophilic substitution reactions may use bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Various oxidized forms depending on the extent and type of the oxidizing agent.
Reduction: Alcohol or amine derivatives.
Substitution: Nucleophile-substituted products where the fluoroethyl group has been replaced.
Scientific Research Applications
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in probing biological pathways due to its unique structural features.
Medicine: Investigated for its potential as a lead compound in drug development, particularly for diseases targeting the central nervous system due to its ability to interact with specific molecular targets.
Industry: Can serve as an intermediate in the production of agrochemicals or other specialized chemicals.
Mechanism of Action
The biological activity of 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile is believed to be due to its interaction with specific molecular targets, such as enzymes or receptors. Its structural components allow it to bind to these targets, modulating their activity and influencing cellular pathways. Studies have shown that compounds with similar structures can inhibit specific enzymes or receptors, making them valuable tools in drug discovery.
Comparison with Similar Compounds
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile stands out due to its fluoroethyl and pyrazole-pyridinyl framework, which imparts unique properties compared to similar compounds. Some similar compounds include:
2-(3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile: Lacks the fluoroethyl group, which may reduce its biological activity.
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole: Lacks the acetonitrile group, which may affect its chemical reactivity and applications.
2-(1-(methyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile: Has a methyl group instead of fluoroethyl, potentially altering its biological activity and reactivity.
This compound’s unique combination of the fluoroethyl, pyridinyl, and acetonitrile groups makes it a compound of interest for further exploration in various scientific domains.
Properties
IUPAC Name |
2-[2-(2-fluoroethyl)-5-pyridin-2-ylpyrazol-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4/c13-5-8-17-10(4-6-14)9-12(16-17)11-3-1-2-7-15-11/h1-3,7,9H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOJMVUCSXCNLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)CC#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


